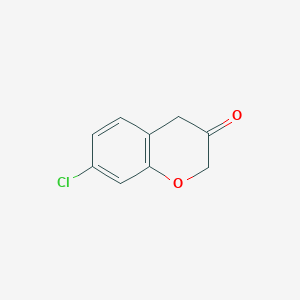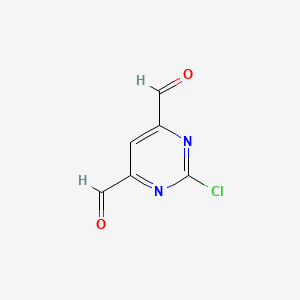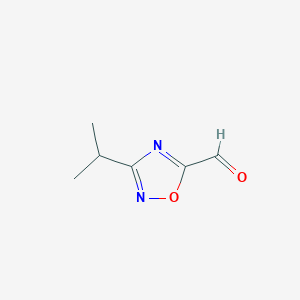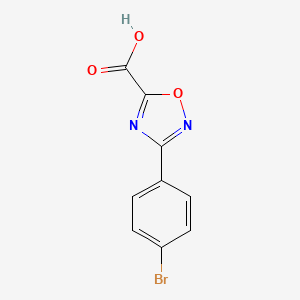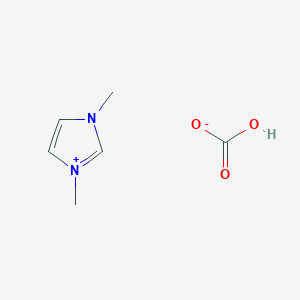
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
説明
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a carboxylic acid group. This compound has shown promising results in various biological and chemical applications, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid varies depending on the application. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In metal ion detection studies, this compound acts as a chelating agent, binding to metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are dependent on the application. In antimicrobial studies, this compound has been shown to have low toxicity to mammalian cells, making it a promising candidate for further research. In anticancer studies, this compound has shown potential as a selective anticancer agent, targeting cancer cells while sparing healthy cells. In metal ion detection studies, this compound has shown high selectivity and sensitivity for various metal ions.
実験室実験の利点と制限
The advantages of using 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in lab experiments include its diverse applications, low toxicity to mammalian cells, and high selectivity and sensitivity for metal ions. However, the limitations of using this compound include the multistep synthesis process required to obtain it and the need for careful control of reaction conditions to obtain a high yield of the final product.
将来の方向性
The potential future directions for research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are numerous. Some possible directions include further studies on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for the detection of metal ions. In addition, further research could be conducted on the development of new catalysts using this compound as a ligand. Overall, the potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid make it a promising candidate for further research in various fields.
科学的研究の応用
The potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has shown potential as a ligand for the development of new catalysts in organic synthesis.
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOQFIFSCKSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208144 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
944907-16-8 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




